molecular formula C11H13BrN2O B1413712 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide CAS No. 2123572-96-1

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide

Cat. No. B1413712
CAS RN: 2123572-96-1
M. Wt: 269.14 g/mol
InChI Key: PGYHQYNGMADXCG-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide (BICAM), also known as 5-bromo-2-methoxy-3,4-dihydroisoquinoline-2-carboxylic acid methylamide, is a synthetic compound with a wide range of applications in scientific research. BICAM is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is used in various studies of the nervous system. BICAM is also used as a substrate for the enzyme monoamine oxidase (MAO) and as a tool for studying the effects of inhibitors on MAO activity.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the synthesis of various derivatives, including those with potential biological activities. For example, derivatives of 8-methylquinoline-5-carboxylic acid were synthesized through processes like alcoholysis and conversion to bromomethyl derivatives, further used to introduce methylamino groups and synthesize N-acyl derivatives. These synthetic routes highlight the compound's versatility in chemical transformations (Gracheva et al., 1982).

Antitumor Activity

  • Some derivatives, particularly those related to isoquinoline-1-carboxaldehyde thiosemicarbazones, have been synthesized and evaluated for antineoplastic activity. For instance, 4- and 5-substituted derivatives showed significant activity against L1210 leukemia in mice, demonstrating the potential of these compounds in cancer research (Liu et al., 1995).

Synthetic Methodologies

  • The compound and its analogs have been used in studies focusing on synthetic methodologies. For instance, the bromination of isoquinoline and related compounds in strong acid conditions has been explored to achieve regioselective monobromination, showcasing the compound's utility in synthetic organic chemistry (Brown & Gouliaev, 2004).

Ligand Binding and Biological Evaluation

  • Tetrahydroisoquinolinyl benzamides, closely related to the compound , have been synthesized and evaluated as ligands for σ receptors. These studies are crucial for understanding the compound's potential interactions with biological targets and its implications in medicinal chemistry (Xu, Lever, & Lever, 2007).

properties

IUPAC Name

5-bromo-N-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-13-11(15)14-6-5-9-8(7-14)3-2-4-10(9)12/h2-4H,5-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYHQYNGMADXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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